molecular formula C17H17ClF3N3O B6445132 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine CAS No. 2640834-87-1

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B6445132
CAS No.: 2640834-87-1
M. Wt: 371.8 g/mol
InChI Key: IUXZKCFTHQLJKL-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its resistance mutations, particularly the G1202R solvent-front mutation. This compound is a key research tool in oncology, specifically for investigating resistance mechanisms and developing next-generation therapies for ALK-positive non-small cell lung cancer (NSCLC) and other malignancies. Its mechanism of action involves targeting the ATP-binding site of the ALK kinase domain , effectively blocking its enzymatic activity and downstream oncogenic signaling pathways. As a later-generation ALK inhibitor designed to overcome the limitations of earlier compounds, it serves as a critical molecule for studying drug resistance and designing new therapeutic strategies in preclinical models. Researchers utilize this compound to elucidate the structural determinants of inhibitor-kinase interactions and to evaluate combination treatment approaches to suppress the emergence of resistance.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O/c18-14-10-22-6-3-15(14)25-11-12-4-7-24(8-5-12)16-2-1-13(9-23-16)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXZKCFTHQLJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4OC_{18}H_{19}ClN_{4}O, with a molecular weight of 342.8 g/mol. The structure includes a piperidine ring substituted with a chloropyridine moiety and a trifluoromethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H19ClN4O
Molecular Weight342.8 g/mol
CAS Number2770621-19-5

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing pyridine rings showed enhanced activity against various bacterial strains, suggesting that the chloropyridine component may play a crucial role in this effect .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Similar compounds have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. For example, modifications in the piperidine structure have been shown to improve the potency and selectivity against malaria parasites, indicating that this compound could be optimized further for similar applications .

The proposed mechanism involves the inhibition of key enzymatic pathways in target organisms. For instance, compounds within this chemical class have been shown to inhibit PfATP4, an essential Na+-ATPase in Plasmodium species, leading to impaired parasite growth and survival . The trifluoromethyl group is believed to enhance lipophilicity, aiding in cellular penetration and interaction with biological targets.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of the target compound and assessed their antimicrobial efficacy. The results indicated that specific substitutions on the piperidine ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus, with some compounds achieving an MIC (Minimum Inhibitory Concentration) as low as 0.5 μg/mL .

Evaluation Against Malaria

Another significant study focused on the antiparasitic effects against Plasmodium falciparum. The compound demonstrated promising results in vitro, with an EC50 value of approximately 0.064 μM compared to standard treatments . Furthermore, in vivo studies using mouse models showed substantial reduction in parasitemia levels when treated with optimized analogs.

Comparison with Similar Compounds

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine

  • Molecular Formula : C₁₇H₁₇ClF₃N₃O (identical to the target compound).
  • Key Difference : The trifluoromethyl group is at position 4 on the pyridine ring instead of position 5 .
  • Impact : Positional isomerism may alter binding affinity to biological targets, such as enzymes or receptors, due to steric or electronic effects .

6-(4-[4-Chlorophenoxy]piperidin-1-yl)-5-(N,N-dimethylsulfonamido)pyridine

  • Molecular Formula : C₁₉H₂₂ClN₃O₃S.
  • Key Features : A sulfonamide group replaces the trifluoromethylpyridine moiety.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

  • Molecular Formula: Varies (e.g., C₂₇H₂₀ClN₅O₃ for R=NO₂).
  • Key Features: Contains disubstituted phenyl groups and a hexahydroquinoline scaffold.
  • Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 μg/mL), highlighting the role of chloro and nitrile groups in bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility Key Substituents
Target Compound 371.8 ~3.5 (estimated) Low -CF₃, 3-Cl-pyridinyloxy, piperidine
4-Trifluoromethyl Isomer 371.8 ~3.5 Low -CF₃ (position 4)
6-(4-[4-Chlorophenoxy]piperidin-1-yl)-5-(N,N-dimethylsulfonamido)pyridine 403.9 ~2.8 Moderate -SO₂N(CH₃)₂, 4-Cl-phenoxy
Antimicrobial Pyridine Derivatives 466–545 2.5–4.0 Very Low -CN, -NO₂, disubstituted phenyl

<sup>*</sup>LogP values estimated using fragment-based methods.

Stability and Pharmacokinetics

  • Trifluoromethyl Groups : Enhance metabolic stability by resisting oxidative degradation, as seen in analogues like GSK1292263 ().
  • Piperidine Moieties : Improve blood-brain barrier penetration in CNS-targeting compounds, though this is speculative for the target compound .

Preparation Methods

Chlorine/Fluorine Exchange via Vapor-Phase Reactions

The trifluoromethyl group is commonly introduced via halogen exchange reactions. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is synthesized through simultaneous vapor-phase chlorination/fluorination of 3-picoline at >300°C using iron fluoride catalysts. This method yields 2,5-CTF in ~60% purity, with by-products such as 2,3,5-DCTF minimized through catalytic hydrogenolysis.

Reaction Conditions :

  • Temperature: 300–400°C

  • Catalysts: FeF₃ or CrF₃

  • Yield: 60–70%

Cyclocondensation with Trifluoromethyl Building Blocks

Alternative routes employ cyclocondensation reactions using trifluoromethyl-containing precursors. Ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are condensed with ammonia derivatives to form the pyridine ring. This method offers better regiocontrol for sterically hindered positions.

Functionalization of the Piperidine Scaffold

Introduction of the (3-Chloropyridin-4-yl)oxymethyl Group

The piperidine ring is functionalized via nucleophilic substitution or Mitsunobu reactions. For instance, 4-(hydroxymethyl)piperidine reacts with 3-chloro-4-hydroxypyridine under basic conditions (K₂CO₃, DMF, 80°C) to form the ether linkage.

Optimized Protocol :

  • Substrate: 4-(hydroxymethyl)piperidine

  • Electrophile: 3-chloro-4-hydroxypyridine

  • Base: K₂CO₃

  • Solvent: DMF

  • Yield: 75–85%

Protection/Deprotection Strategies

The piperidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group during functionalization. For example, Boc-protected 4-(hydroxymethyl)piperidine is reacted with 3-chloro-4-hydroxypyridine, followed by deprotection with HCl in dioxane.

Coupling of Pyridine and Piperidine Subunits

Buchwald-Hartwig Amination

The piperidine nitrogen is coupled to the 2-position of the pyridine ring via Pd-catalyzed amination. A representative protocol uses Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Example :

  • Substrate: 2-bromo-5-(trifluoromethyl)pyridine

  • Amine: 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Yield: 65–70%

Suzuki-Miyaura Coupling for Boronic Ester Intermediates

Boronic esters, such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enable cross-coupling with halopyridines. A Pd(dppf)Cl₂ catalyst system in 1,4-dioxane at 80°C achieves coupling efficiencies >90%.

Integrated Synthetic Routes and Comparative Analysis

Two primary routes are evaluated:

Route Key Steps Overall Yield Advantages
Vapor-Phase + Coupling Trifluoromethyl introduction → Piperidine functionalization → Buchwald coupling40–45%Scalable for industrial production
Cyclocondensation + Mitsunobu Cyclocondensation → Mitsunobu etherification → Deprotection50–55%Higher regioselectivity

Q & A

Q. Key Considerations :

  • Yields are sensitive to reaction time, temperature, and stoichiometry of the chloropyridine derivative.
  • Safety protocols (e.g., P301+P310 for toxicity, H315 for skin irritation) must be strictly followed .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~8.5 ppm for pyridine protons, δ ~70–80 ppm for the piperidine carbons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS.
  • Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values.

Data Contradiction Example :
If the trifluoromethyl group’s ¹⁹F NMR signal deviates from expected values (~-60 ppm), consider impurities or incomplete substitution .

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:
Employ a hybrid computational-experimental workflow:

Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energy barriers for key steps (e.g., ether bond formation) .

Reaction Path Screening : Apply ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd(PPh₃)₄) .

Machine Learning : Train models on existing pyridine synthesis data to recommend temperature/pH conditions.

Case Study :
A study on analogous pyridine derivatives reduced optimization time by 40% using DFT-guided solvent selection .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:
Address contradictions via:

Structural Validation : Re-analyze batch purity (HPLC ≥98%) and confirm stereochemistry (if applicable) using X-ray crystallography .

Assay Standardization : Compare IC50 values under consistent conditions (e.g., pH 7.4, 37°C).

Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .

Example :
Divergent cytotoxicity data may arise from differences in cell line permeability or metabolic enzymes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Follow hazard codes and mitigation strategies:

  • Toxicity : Use PPE (gloves, goggles) for H315 (skin irritation) and H319 (eye damage) .
  • Storage : Store at 2–8°C in airtight containers (P403) to prevent hydrolysis of the trifluoromethyl group .
  • Waste Disposal : Neutralize with 10% NaOH before incineration (P501) .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Methodological Answer:
Apply structure-property relationship (SPR) strategies:

Salt Formation : Convert the free base to a dihydrochloride salt (improves aqueous solubility) .

Prodrug Approach : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen.

Co-Solvent Screening : Test solubility in DMSO/PEG400 mixtures (common for in vivo formulations) .

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